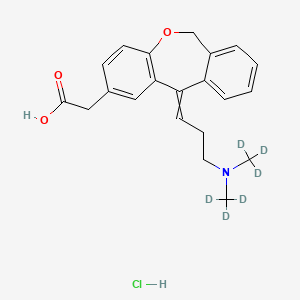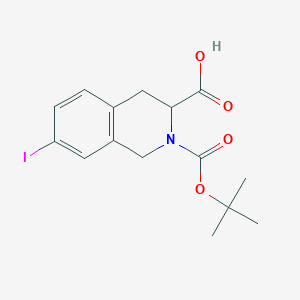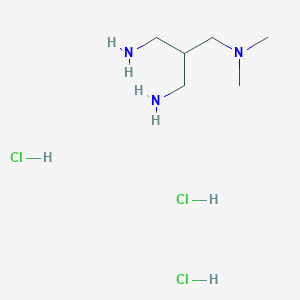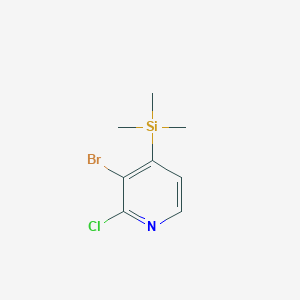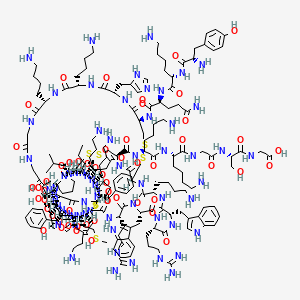
克罗塔明
描述
A 42 amino-acids peptide with 3 disulfide bridges , purified from the venom of the South American rattlesnake Crotalus durissus terrificus
As a potassium channel inhibitor, Crotamine selectively inhibits Kv1.1/KCNA1, Kv1.2/KCNA2 and Kv1.3/KCNA3 channels with an IC50 of 369, 386 and 287 nM respectively. Crotamine is also a fast cell-penetrating peptide (CPP) with high specificity for actively proliferating cells. To enter the cell, it interacts with the chains of heparan sulfate membrane proteoglycan (HSPG), and is then endocytosed in vesicles which are transported into the cell with the help of clathrin. Inside the cell, crotamine accumulates in lysosomal vesicles causing their disruption at high concentrations. Crotamine shows antibacterial activity against E. coli and B. subtilis, and antifungal activity against Candida spp., Trichosporon spp. and C. neoformans. It kills bacteria through membrane permeabilization.
Venoms from snakes of the subfamily Crotalinae or pit vipers, found mostly in the Americas. They include the rattlesnake, cottonmouth, fer-de-lance, bushmaster, and American copperhead. Their venoms contain nontoxic proteins, cardio-, hemo-, cyto-, and neurotoxins, and many enzymes, especially phospholipases A. Many of the toxins have been characterized.
科学研究应用
用于药物递送的细胞穿透肽
克罗塔明具有穿透生物膜并进入高度增殖细胞的独特能力 . 这种特性使其成为药物递送系统中一种有前景的细胞穿透肽 (CPP) 候选者。它可以促进包括核酸在内的治疗性分子的跨细胞膜转运,靶向快速增长的细胞,如癌细胞。
癌症治疗和诊断
克罗塔明对癌细胞的细胞毒活性非常显着,因为它可以在体内阻止某些肿瘤的生长 . 它对积极增殖细胞的选择性亲和力使其成为癌症治疗中一种潜在的治疗诊断复合物。 克罗塔明合成类似物的开发显示出与天然肽相似的活性,包括肿瘤生长抑制和提高小鼠模型的存活率 .
基因转染载体
克罗塔明将核酸带入细胞的能力表明它可以用作转染载体 . 它可以用来将遗传物质导入真核细胞,这是基因治疗和遗传研究中的一个关键步骤。 肽与核酸的相互作用不需要形成共价键,这增强了其作为非病毒基因递送载体的潜力 .
抗菌剂
克罗塔明表现出抗菌特性,对某些酵母菌和真菌具有显着的活性 . 这种应用与开发新型抗菌药物特别相关,可以帮助解决日益严重的抗生素耐药性问题。
抗寄生虫活性
该化合物已被发现具有抗寄生虫作用,包括抗疟疾和驱虫活性 . 这些特性可以导致开发治疗寄生虫感染的新疗法,而寄生虫感染在世界许多地方仍然是一个重大的健康问题。
中枢神经系统 (CNS) 作用
克罗塔明也会影响 CNS,尽管这一领域中的具体机制和潜在应用仍在研究中 . 了解它对 CNS 的作用可能会为治疗神经系统疾病或调节神经活动开辟新的途径。
作用机制
Target of Action
Crotamin, also known as Crotamine, primarily targets the sodium channels on cell membranes . It also shows affinity for intracellular compartments , particularly the nucleus and lysosomes . The compound’s action on these targets plays a significant role in its biological effects.
Mode of Action
Crotamin acts as an antiparasitic agent that is toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As Crotamin evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .
Pharmacokinetics
After topical application, Crotamin is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . These properties influence the compound’s bioavailability and its overall effect on the body.
Result of Action
The primary result of Crotamin’s action is the eradication of scabies and the relief of pruritus, or itching . By acting as a counter-irritant and producing a cooling effect, Crotamin helps to alleviate the discomfort associated with these conditions .
生化分析
Biochemical Properties
Crotamin plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and nucleic acids. One of the key interactions is with cell membrane components, where crotamin binds to proteoglycans on the cell surface, facilitating its internalization. Additionally, crotamin has been shown to interact with nucleic acids, enabling it to transport DNA into eukaryotic cells . This interaction is particularly significant for its potential use as a transfection agent in gene therapy.
Cellular Effects
Crotamin exerts a range of effects on different cell types and cellular processes. It has a high affinity for actively proliferating cells, such as tumor cells, where it exhibits cytotoxic activity . Crotamin influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, crotamin’s ability to penetrate cell membranes allows it to modulate intracellular processes, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, crotamin exerts its effects through several mechanisms. It binds to cell membrane sodium channels, altering their function and leading to cellular depolarization . This interaction is crucial for its myotoxic effects, where crotamin penetrates muscle cells and promotes necrosis. Furthermore, crotamin’s ability to bind and transport nucleic acids is facilitated by its positively charged residues, which interact with the negatively charged phosphate backbone of DNA . This property makes crotamin an effective carrier for gene delivery applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotamin have been studied over various time frames. Crotamin exhibits stability under physiological conditions, maintaining its structure and function over extended periods . It is subject to degradation by proteolytic enzymes, which can impact its long-term efficacy. Studies have shown that crotamin’s cytotoxic effects on tumor cells are sustained over time, with prolonged exposure leading to increased cell death . These findings highlight the potential for crotamin to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of crotamin vary with different dosages in animal models. At low doses, crotamin has been shown to induce mild myotoxicity, characterized by muscle weakness and hind limb paralysis . As the dosage increases, the severity of these effects escalates, with high doses leading to significant muscle necrosis and systemic toxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Crotamin is involved in several metabolic pathways, primarily related to its interactions with cellular components. It interacts with enzymes involved in cellular metabolism, such as proteases that degrade crotamin into smaller peptides . Additionally, crotamin’s ability to modulate mitochondrial function impacts metabolic flux, leading to alterations in energy production and cellular respiration . These interactions highlight the complex role of crotamin in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Crotamin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its cell-penetrating properties enable it to traverse cellular membranes and accumulate in intracellular compartments . Crotamin has been shown to localize in the nucleus and lysosomes, where it exerts its biological effects . This distribution pattern is crucial for its function as a therapeutic agent, as it allows crotamin to target specific cellular compartments and modulate their activity.
Subcellular Localization
The subcellular localization of crotamin is a key factor in its activity and function. Crotamin is directed to specific compartments within the cell, such as the nucleus and lysosomes, through targeting signals and post-translational modifications . These modifications facilitate crotamin’s interaction with intracellular membranes and its accumulation in target organelles. The precise localization of crotamin within cells is essential for its therapeutic efficacy, as it ensures that the peptide reaches its intended site of action and exerts its biological effects.
属性
IUPAC Name |
3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQQQGFYPMQLH-WFQFKEFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H326N64O54S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4884 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58740-15-1 | |
| Record name | Crotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-hydroxy-4-{4-[(3-methoxy-2-methylpropoxy)methyl]phenyl}-5-[(triphenylmethoxy)methyl]piperidine-1-carboxylate](/img/structure/B1515187.png)
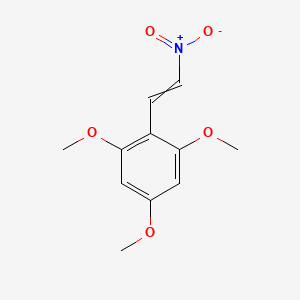
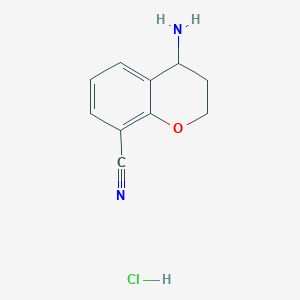
![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)
![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)
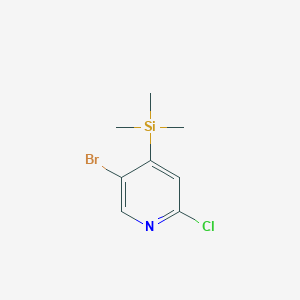
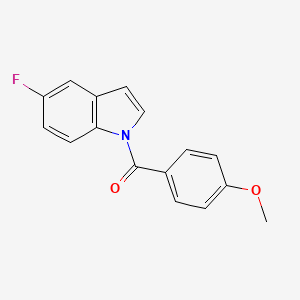
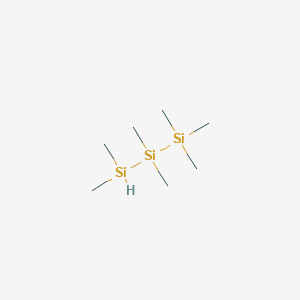
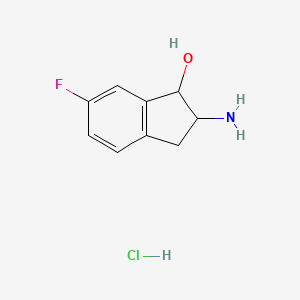
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
